8-(2-Hydroxypropyl)adenosine is a modified nucleoside derived from adenosine, featuring a hydroxypropyl group at the 8-position of the adenine ring. This compound is of significant interest in biochemical research due to its potential biological activities and applications in drug development.
The compound can be synthesized from adenosine through various chemical modifications that introduce the hydroxypropyl group. Research has shown that derivatives of adenosine, including 8-(2-Hydroxypropyl)adenosine, can exhibit enhanced biological properties compared to their parent nucleosides.
8-(2-Hydroxypropyl)adenosine belongs to the class of purine nucleosides. It is categorized under modified nucleosides, which are essential in studying nucleic acid function and drug development.
The synthesis of 8-(2-Hydroxypropyl)adenosine can be achieved through several methods, including:
The molecular structure of 8-(2-Hydroxypropyl)adenosine features a purine base (adenine) linked to a ribose sugar, with a hydroxypropyl group attached at the 8-position of the adenine ring.
8-(2-Hydroxypropyl)adenosine can undergo various chemical reactions typical for nucleoside derivatives:
The stability and reactivity of 8-(2-Hydroxypropyl)adenosine depend on factors such as pH, temperature, and solvent used during reactions. Careful optimization of these parameters is crucial for successful synthesis and application.
The mechanism by which 8-(2-Hydroxypropyl)adenosine exerts its biological effects involves interaction with adenosine receptors (A1, A2A, A2B). These receptors are involved in various physiological processes including:
Studies have indicated that modifications at the 8-position can enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles compared to unmodified adenosine .
8-(2-Hydroxypropyl)adenosine has several applications in scientific research:
8-(2-Hydroxypropyl)adenosine is a synthetic adenosine analogue characterized by a hydroxypropyl substitution at the C8 position of the purine ring. Its systematic IUPAC name is 7-(2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methylpurine-2,6-dione, reflecting the presence of dual 2-hydroxypropyl moieties at N7 and C8, along with a methyl group at N3. The molecular formula is C₁₂H₁₉N₅O₄, yielding a molecular weight of 297.31 g/mol [4].
Key structural attributes include:
Table 1: Fundamental Chemical Identifiers of 8-(2-Hydroxypropyl)adenosine
Property | Value |
---|---|
CAS Registry Number | 876894-53-0 |
Molecular Formula | C₁₂H₁₉N₅O₄ |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 7-(2-hydroxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
SMILES | CC(CNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C)O |
Key Functional Groups | 8-(Aminopropyl) chain, 3-methylxanthine, dual hydroxyl groups |
Adenosine receptor (AR) ligand development evolved through three phases:
Table 2: Milestones in Adenosine Analogues Influencing 8-(2-Hydroxypropyl)adenosine Design
Era | Key Compounds | Innovation | Impact |
---|---|---|---|
Non-Selective | NECA, Theophylline | Broad AR modulation | Established adenosine pharmacology |
Subtype-Selective | Regadenoson, Binodenoson | A₂A selectivity; crystallography-guided design | Enabled clinical diagnostics (cardiac imaging) |
8-Substituted | PY108, MRS1523 | C8 modifications for A₃ selectivity | Validated C8 as key selectivity determinant |
Modifications at the C8 position of adenosine confer distinct advantages in drug design:
Table 3: Impact of C8 Modifications on Adenosine Receptor Binding
C8 Substituent | Primary Target | Kᵢ (nM) | Selectivity vs Other ARs | Key Interactions |
---|---|---|---|---|
Unmodified adenosine | Pan-AR | 100–15,000 | None | H-bond with His250/Asn253 (A₂A) |
8-(2-Hydroxypropyl)amino | A₃ | 10–100 | >100-fold | H-bond with Thr94/Glu172 (A₃) |
8-(3-Iodobenzyl) (Cl-IB-MECA) | A₃ | 0.3–1.0 | 50-fold | Hydrophobic packing in A₃ binding cleft |
The 8-position’s versatility enables tailored pharmacokinetics: LogP values of ~1.5 balance blood-brain barrier penetration and aqueous solubility, while hydroxyl groups serve as sites for prodrug derivatization to enhance oral bioavailability [4] [6].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5